N,N'-1,3-Phenylenedimaleimide

Description

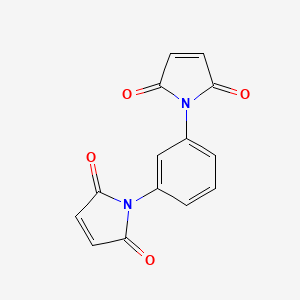

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-11-4-5-12(18)15(11)9-2-1-3-10(8-9)16-13(19)6-7-14(16)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJGAEWUPXWFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37453-16-0 | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1′-(1,3-phenylene)bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37453-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3044415 | |

| Record name | N,N'-1,3-Phenylenedimaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Water or Solvent Wet Solid, Yellow powder; [Aldrich MSDS] Yellow to light brown odorless powder; [R.T. Vanderbilt MSDS] | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3006-93-7 | |

| Record name | m-Phenylenebismaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-1,3-Phenylenedimaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Dimaleimidobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-1,3-Phenylenedimaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(1,3-phenylene)bis-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-1,3-PHENYLENEDIMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD8KF155CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to N,N'-1,3-Phenylene Bismaleimide (1,3-PDM)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Utility of 1,3-PDM

N,N'-1,3-Phenylene Bismaleimide, commonly referred to as 1,3-PDM or m-PBM, is a bifunctional monomer distinguished by the presence of two electron-deficient maleimide rings connected by a rigid phenylene backbone. This specific molecular architecture is the cornerstone of its utility. The double bonds within the maleimide groups are highly reactive, readily participating in addition polymerization reactions—either with themselves (homopolymerization) or with other co-monomers and nucleophiles (such as diamines via Michael addition). This reactivity, coupled with the inherent thermal stability of the aromatic and imide structures, makes 1,3-PDM an indispensable building block for high-performance thermosetting polymers. In our field, understanding this structure-function relationship is paramount to leveraging its capabilities in creating materials that withstand extreme thermal, mechanical, and chemical environments.

Part 1: Core Physicochemical and Structural Properties

A foundational understanding of 1,3-PDM begins with its fundamental properties. These characteristics dictate its handling, processing, and performance parameters.

Molecular Structure

The structure of 1,3-PDM is defined by a central 1,3-disubstituted benzene ring linked to two maleimide heterocyclic moieties. This meta-linkage imparts a degree of conformational flexibility compared to its para-isomer, which can influence the processing characteristics of its resulting polymers.

Caption: Chemical structure of N,N'-1,3-phenylene bismaleimide.

Core Physicochemical Data

The following table summarizes the essential properties of 1,3-PDM, which are critical for its specification in research and manufacturing settings.

| Property | Value | References |

| CAS Number | 3006-93-7 | [1][2][3] |

| Molecular Formula | C₁₄H₈N₂O₄ | [3][4][5][6] |

| Molecular Weight | 268.22 g/mol | [3][4][5][6] |

| Appearance | Yellow to brown crystalline powder | [1][4][7] |

| Melting Point | 198-201 °C | [2][3][4][8] |

| Density | ~1.44 g/cm³ | [9] |

| Water Solubility | Negligible | [1][4][5][8] |

| Common Solvents | N,N-Dimethylformamide (DMF), Acetone | [10][11] |

Part 2: Synthesis and Polymerization Mechanisms

The synthesis of 1,3-PDM is a well-established two-step process. Understanding this pathway is crucial for ensuring high purity and yield, which directly impacts the performance of the final polymer.

Synthesis Pathway: From Diamine to Bismaleimide

The standard laboratory and industrial synthesis involves the reaction of m-phenylenediamine with two equivalents of maleic anhydride.

-

Step 1: Amic Acid Formation. This is a rapid, exothermic reaction where the primary amine groups of m-phenylenediamine attack the carbonyl carbons of maleic anhydride, leading to the formation of the intermediate, N,N'-(1,3-phenylene) bismaleamic acid. This step is typically performed at moderate temperatures to control the reaction rate.

-

Step 2: Imidization (Cyclodehydration). The bismaleamic acid intermediate is then chemically dehydrated to form the final bismaleimide. This is the rate-limiting step and requires a dehydrating agent, such as acetic anhydride, and a catalyst to facilitate the ring-closure and elimination of water.

Caption: General workflow for the synthesis of 1,3-PDM.

Reference Synthesis Protocol

This protocol is a representative method for synthesizing 1,3-PDM. The causality behind using a catalyst like magnesium acetate is to accelerate the cyclization step, thereby improving reaction efficiency and yield.[10]

Materials:

-

m-Phenylenediamine

-

Maleic Anhydride

-

Acetone (Solvent)

-

Acetic Anhydride (Dehydrating Agent)

-

Triethylamine (Catalyst)

-

Magnesium Acetate Tetrahydrate (Co-catalyst)

-

Deionized Water

Procedure:

-

Reaction Setup: Equip a glass flask with a mechanical stirrer, thermometer, and condenser.

-

Amic Acid Formation: Dissolve 1 part m-phenylenediamine in 13 parts acetone. Over a 15-minute period, gradually add 1.92 parts of crushed maleic anhydride to the solution. The exotherm should be managed to maintain a controlled reaction. Stir the resulting heterogeneous mixture at 40°C for 1 hour.[10]

-

Cyclodehydration: To the mixture, add 2.44 parts acetic anhydride, 0.32 parts triethylamine, and 0.04 parts magnesium acetate tetrahydrate.[10] The choice of a metal salt co-catalyst can significantly influence the reaction yield.[10]

-

Heating: Raise the temperature to 60°C and maintain for 4 hours to ensure complete imidization.

-

Precipitation & Isolation: Cool the reaction mixture to room temperature. Add approximately 20 parts of water to precipitate the solid product.

-

Purification: Isolate the precipitated 1,3-PDM by vacuum filtration. Wash the filter cake thoroughly with water to remove residual acetic acid and salts.

-

Drying: Dry the final product in a vacuum oven at 60-70°C for 24 hours to yield a yellow crystalline powder.[10]

Polymerization & Crosslinking Insights

The primary value of 1,3-PDM lies in its ability to form highly crosslinked, thermally stable polymer networks.[12] The polymerization is typically initiated thermally, where temperatures above the monomer's melting point (e.g., >200°C) induce a free-radical addition reaction across the maleimide double bonds.

This process transforms the low-viscosity monomer melt into a rigid, intractable solid. The high crosslink density achieved is directly responsible for the exceptional properties of the cured resin, including high thermal stability, superior mechanical strength, and excellent resistance to chemical solvents.[7][12] In the rubber industry, 1,3-PDM functions as a potent co-agent during vulcanization, preventing chain reversion and enhancing adhesion and heat resistance.[4][13][14]

Caption: Conceptual model of 1,3-PDM polymerization.

Part 3: Analytical Characterization Protocols

Rigorous analytical characterization is non-negotiable for verifying the identity, purity, and thermal properties of synthesized 1,3-PDM. The following are standard, self-validating protocols.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR is used to identify the key functional groups present in the molecule, confirming the successful formation of the imide rings and the presence of the reactive double bonds.

Protocol:

-

Background Collection: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.[15]

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the 1,3-PDM powder with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.

-

Spectrum Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-650 cm⁻¹.

-

Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands.

Expected Characteristic Peaks:

-

~1770-1780 cm⁻¹: Asymmetric C=O stretching of the imide ring.[16][17]

-

~1700-1720 cm⁻¹: Symmetric C=O stretching of the imide ring.[16][17]

-

~3100 cm⁻¹: =C-H stretching of the maleimide double bond.

-

~1580-1600 cm⁻¹: C=C stretching of the aromatic ring.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Principle: ¹H-NMR provides detailed information about the molecular structure by mapping the chemical environment of the hydrogen atoms, confirming the connectivity and ratio of protons.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the 1,3-PDM sample in about 0.7 mL of a deuterated solvent, such as DMSO-d₆, in an NMR tube.[18]

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the proton frequency (e.g., 400 or 500 MHz).

-

Data Acquisition: Acquire the ¹H-NMR spectrum.

-

Data Analysis: Process the spectrum (phasing, baseline correction, and integration) and assign the peaks.

Expected Chemical Shifts (in DMSO-d₆):

-

~7.3 ppm (singlet, 4H): Protons on the double bonds of the two maleimide rings.

-

~7.5-7.9 ppm (multiplets, 4H): Protons on the central phenylene ring.

Thermal Analysis (DSC & TGA)

Principle: Differential Scanning Calorimetry (DSC) is used to determine thermal transitions like melting and curing, while Thermogravimetric Analysis (TGA) measures the material's thermal stability and decomposition profile.

Protocol (DSC):

-

Sample Preparation: Accurately weigh 3-5 mg of 1,3-PDM into an aluminum DSC pan and seal it.

-

Instrument Program: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from room temperature to approximately 300°C.

-

Data Analysis: Analyze the resulting thermogram for:

Protocol (TGA for Cured Polymer):

-

Sample Preparation: Place 5-10 mg of a previously cured 1,3-PDM polymer sample into a TGA pan.

-

Instrument Program: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from room temperature to ~700°C.

-

Data Analysis: The TGA curve will show the temperature at which significant weight loss begins (initial decomposition temperature), which for the cured polymer is typically above 325°C, indicating high thermal stability.[19]

Part 4: Key Industrial and Research Applications

The unique combination of processability (as a monomer) and high performance (as a cured polymer) makes 1,3-PDM a critical material in several advanced sectors.

-

Aerospace and Automotive Composites: Used as a matrix resin for carbon and glass fiber composites that require high service temperatures and mechanical robustness.[12]

-

High-Temperature Adhesives: Its ability to form strong, thermally stable bonds makes it an ideal component in adhesives for electronics and structural applications.[1][12][20]

-

Electronics: Serves as a resin for printed circuit boards (PCBs) and encapsulants where thermal management and dielectric performance are critical.[12][21]

-

Rubber Compounding: Widely used as a multifunctional additive to improve the heat resistance, reduce compression set, and enhance the overall durability of rubber products, especially in demanding applications like tires.[3][7]

References

-

Cymer Chemicals. (n.d.). GP-204 | N,N'-(1,3-Phenylene) dimaleimide PDM CAS 3006-93-7. Retrieved from [Link]

-

Unilong. (n.d.). N,N'-1,3-Phenylene bismaleimide CAS 3006-93-7. Retrieved from [Link]

-

ChemBK. (n.d.). n,n-1,3-phenylene bismaleimide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N,N'-1,3-Phenylene Bismaleimide: A Key Curing Agent for Rubber. Retrieved from [Link]

-

PubChem. (n.d.). N,N'-1,3-Phenylenedimaleimide. Retrieved from [Link]

-

Cymer Chemicals. (n.d.). N,N'-m-Phenylene bismaleamic acid. Retrieved from [Link]

- Sava, M. (2008). Thermal and Dielectric Properties of Bismaleimide Polymers.

-

SpectraBase. (n.d.). N,N'-(m-phenylene)dimaleimide - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). N,N'-(m-phenylene)dimaleimide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Stakuś, P., et al. (2020).

- Al-Azzawi, A. M. H. (2018). Synthesis of New Bismaleimide Homopolymer and Copolymers Derived from 4, 4ˉ-Bis[4-(N-maleimidyl) Phenyl Schiff Base] Tolidine. International Journal of ChemTech Research, 11(01), 169-183.

-

Agilent. (n.d.). FTIR Spectroscopy Reference Guide. Retrieved from [Link]

- Wang, Y., et al. (2023). Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures. Polymers, 15(3), 564.

- Unal, S. (2010). Synthesis and characterization of high temperature resistant bismaleimide based resins and their composites. (Master's thesis, Izmir Institute of Technology).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. N,N'-1,3-Phenylene bismaleimide | 3006-93-7 [chemicalbook.com]

- 3. N,N'-1,3-Phenylene bismaleimide CAS 3006-93-7 - Chemical Supplier Unilong [unilongindustry.com]

- 4. N,N'-1,3-Phenylene bismaleimide CAS#: 3006-93-7 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C14H8N2O4 | CID 18156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. chembk.com [chembk.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. N,N'-1,3-Phenylene bismaleimide synthesis - chemicalbook [chemicalbook.com]

- 11. open.metu.edu.tr [open.metu.edu.tr]

- 12. nbinno.com [nbinno.com]

- 13. cymerchemicals.com [cymerchemicals.com]

- 14. cymerchemicals.com [cymerchemicals.com]

- 15. agilent.com [agilent.com]

- 16. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. revmaterialeplastice.ro [revmaterialeplastice.ro]

- 20. nbinno.com [nbinno.com]

- 21. Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures | MDPI [mdpi.com]

An In-depth Technical Guide to N,N'-1,3-Phenylenebismaleimide (CAS 3006-93-7): A Homobifunctional Crosslinker for Advanced Applications

This guide provides a comprehensive technical overview of N,N'-1,3-Phenylenebismaleimide (CAS 3006-93-7), a homobifunctional crosslinking agent. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical structure, physicochemical properties, synthesis, and key applications of this versatile molecule, with a particular focus on its utility in bioconjugation and materials science.

Core Molecular Structure and Physicochemical Properties

N,N'-1,3-Phenylenebismaleimide, also known as m-Phenylenebismaleimide or 1,3-Bismaleimidobenzene, is characterized by a central phenylene ring linking two maleimide functional groups.[1] This symmetrical structure is pivotal to its function as a crosslinking agent, allowing it to covalently bond with two molecules that possess appropriate functional groups.

Caption: Chemical structure of N,N'-1,3-Phenylenebismaleimide.

The key reactive sites are the carbon-carbon double bonds within the maleimide rings. These are electron-deficient due to the adjacent carbonyl groups, making them susceptible to nucleophilic attack, most notably by thiol groups. This high reactivity and specificity form the basis of its utility in bioconjugation.

Table 1: Physicochemical Properties of N,N'-1,3-Phenylenebismaleimide

| Property | Value | Reference(s) |

| CAS Number | 3006-93-7 | |

| Molecular Formula | C₁₄H₈N₂O₄ | [2] |

| Molecular Weight | 268.22 g/mol | [3] |

| Appearance | Yellow crystalline powder | [2][4] |

| Melting Point | 198-201 °C | [2][3] |

| Boiling Point | 411.39 °C (estimate) | [2][4] |

| Water Solubility | Negligible | [2][4] |

| Solubility | Good solubility in organic solvents | [1] |

| EINECS Number | 221-112-8 | [2] |

Synthesis of N,N'-1,3-Phenylenebismaleimide

The synthesis of N,N'-1,3-Phenylenebismaleimide is typically a two-step process involving the reaction of m-phenylenediamine with maleic anhydride to form an intermediate bismaleamic acid, followed by cyclodehydration to yield the final bismaleimide product.[5][6]

Caption: Two-step synthesis pathway for N,N'-1,3-Phenylenebismaleimide.

Detailed Experimental Protocol:

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired purity.

Step 1: Formation of N,N'-m-phenylenebismaleamic acid [7]

-

In a glass flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve 1 part of m-phenylenediamine in 13 parts of acetone.

-

Over a 15-minute period, gradually add 1.92 parts of crushed maleic anhydride to the solution.

-

Stir the resulting heterogeneous reaction mixture at 40°C for 1 hour.

Step 2: Cyclodehydration to N,N'-m-phenylenedimaleimide [7]

-

To the reaction mixture from Step 1, add 2.44 parts of acetic anhydride, 0.32 parts of triethylamine, and 0.04 parts of a metal salt co-catalyst (e.g., magnesium acetate tetrahydrate, lithium acetate dihydrate, or manganous acetate tetrahydrate) all at once.[7]

-

Increase the temperature to 60°C using a heating mantle and maintain for 4 hours.

-

Cool the reaction mixture and add 20 parts of water to precipitate the product.

-

Isolate the precipitated product by vacuum filtration.

-

Wash the filter cake with water.

-

Dry the product in a vacuum oven at 60-70°C for 24 hours to yield N,N'-m-phenylenedimaleimide.

Application as a Homobifunctional Crosslinker in Bioconjugation

The primary application of N,N'-1,3-Phenylenebismaleimide in the context of drug development and life sciences research is as a homobifunctional crosslinker. Its two maleimide groups react specifically with thiol (sulfhydryl) groups, which are present in the side chains of cysteine residues in proteins and peptides.[3][8]

This specificity allows for the precise and covalent linking of two thiol-containing molecules. This has significant implications in several areas:

-

Antibody-Drug Conjugates (ADCs): While not a direct component of currently approved ADCs, the underlying maleimide-thiol chemistry is fundamental to this class of therapeutics.[9] Bismaleimides can be used to crosslink the chains of an antibody after reduction of the interchain disulfide bonds, enhancing stability.[1]

-

Protein-Protein Interaction Studies: By crosslinking proteins that are in close proximity, their transient interactions can be stabilized for analysis.[3]

-

Oligonucleotide-Enzyme Conjugates: Bismaleimides have been successfully used to cross-link thiolated enzymes with thiolated oligonucleotides for the development of non-radioisotopic hybridization probes.[10]

-

Biomaterial and Hydrogel Formation: The crosslinking of thiol-containing polymers with bismaleimides is a common strategy for the formation of hydrogels for drug delivery and tissue engineering applications.

The Core Chemistry: Thiol-Maleimide Michael Addition

The crosslinking reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring.[11][12][13] This reaction is highly efficient and chemoselective for thiols at a pH range of 6.5-7.5.[8][12][14] At pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis and reaction with amines.[8][12]

Sources

- 1. Specific interchain cross-linking of antibodies using bismaleimides. Repression of ligand leakage in immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 交联剂选择指南 [sigmaaldrich.com]

- 4. N,N'-1,3-Phenylene bismaleimide Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. benchchem.com [benchchem.com]

- 6. CN113264864A - Preparation method of N, N' -m-phenylene bismaleimide - Google Patents [patents.google.com]

- 7. N,N'-1,3-Phenylene bismaleimide synthesis - chemicalbook [chemicalbook.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Use of maleimide-thiol coupling chemistry for efficient syntheses of oligonucleotide-enzyme conjugate hybridization probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to the Solubility of N,N'-1,3-Phenylenedimaleimide in Organic Solvents

Abstract

N,N'-1,3-Phenylenedimaleimide is a pivotal monomer in the synthesis of high-performance thermosetting polyimides, renowned for their exceptional thermal stability, mechanical strength, and dielectric properties.[1][2][3] The processability of this monomer, particularly in solution-based techniques such as casting, impregnation, and coating, is fundamentally dictated by its solubility in organic solvents. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, offering a predictive assessment based on its molecular structure and a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this compound for its effective application in advanced material and pharmaceutical development.

Introduction to this compound: Structure and Significance

This compound, also known as m-phenylenebismaleimide, is a bifunctional molecule featuring a central phenyl ring substituted with two maleimide groups at the meta positions.[4][5] This symmetrical and rigid aromatic structure is the cornerstone of the high thermal stability observed in polymers derived from it. The maleimide functionalities are highly reactive, capable of undergoing polymerization through various mechanisms, including free-radical polymerization and Michael addition reactions, making it a versatile crosslinking agent.[6]

The physical properties of this compound are summarized in Table 1. It is a yellow crystalline powder with a melting point in the range of 198-201 °C.[1] Its molecular structure imparts a degree of polarity, which governs its interactions with various organic solvents.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [4] |

| Synonyms | m-Phenylenebismaleimide, 1,3-Bismaleimidobenzene | [4] |

| CAS Number | 3006-93-7 | |

| Molecular Formula | C₁₄H₈N₂O₄ | [7] |

| Molecular Weight | 268.22 g/mol | [7] |

| Appearance | Yellow crystalline powder | [1][8] |

| Melting Point | 198-201 °C | [1] |

| Water Solubility | Negligible | [8] |

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Predicted Solubility Profile: A Rationale Based on Molecular Interactions

-

Polar Aprotic Solvents: The presence of two polar maleimide groups, with their carbonyl functionalities and nitrogen atoms, suggests that this compound will exhibit favorable solubility in polar aprotic solvents. These solvents, such as N,N-dimethylformamide (DMF) , N-methyl-2-pyrrolidone (NMP) , dimethyl sulfoxide (DMSO) , and acetone , can engage in dipole-dipole interactions with the polar regions of the bismaleimide molecule, facilitating its dissolution.[10][11][12][13] The synthesis of bismaleimides is often carried out in such solvents, further supporting this prediction.[14]

-

Chlorinated Solvents: Solvents like chloroform and dichloromethane are also expected to be effective in dissolving this compound. While less polar than the aprotic solvents mentioned above, their ability to induce dipoles and interact with the aromatic and carbonyl components of the molecule can lead to significant solubility.

-

Ethers: Tetrahydrofuran (THF) , a polar ether, is another likely solvent. Its cyclic structure and the presence of an oxygen atom allow for interactions with the solute molecule.

-

Aromatic Solvents: Non-polar aromatic solvents such as toluene may exhibit limited solvating power due to the polar nature of the maleimide groups. However, the central phenyl ring of the bismaleimide can interact with the aromatic solvent through π-π stacking, potentially leading to partial solubility.

-

Protic Solvents: Polar protic solvents like methanol and ethanol are less likely to be good solvents. The potential for hydrogen bonding between the solvent molecules themselves is strong, and while the carbonyl oxygens of the maleimide could act as hydrogen bond acceptors, the overall interaction may not be sufficient to overcome the crystal lattice energy of the solid bismaleimide.

-

Non-polar Aliphatic Solvents: Non-polar aliphatic solvents such as hexane are predicted to be poor solvents for this compound due to the significant mismatch in polarity.

A Robust Experimental Protocol for Quantitative Solubility Determination

To address the absence of publicly available quantitative data, this section provides a detailed, step-by-step experimental protocol for determining the solubility of this compound. This method is based on the well-established "shake-flask" method, a gold standard for equilibrium solubility measurements, and is adaptable for various organic solvents.

The following diagram outlines the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.0001 g)

-

Thermostatic shaker or incubator with agitation capabilities

-

Calibrated positive displacement pipettes or volumetric flasks

-

Glass vials with solvent-resistant caps

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Pre-weighed glass containers for evaporation (e.g., watch glasses or small beakers)

-

Vacuum oven or desiccator

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add a known volume (e.g., 5 mL) of the selected organic solvent.

-

Add an excess amount of this compound to each vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed to facilitate the dissolution process. The time required to reach equilibrium will vary depending on the solvent and should be determined empirically (typically 24-48 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the thermostatic shaker for a sufficient period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette. Avoid disturbing the settled solid.

-

-

Filtration:

-

To remove any suspended microparticles, filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed glass container. The filter material should be chemically resistant to the solvent being used.

-

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered solution.

-

Carefully evaporate the solvent from the container. This can be achieved by placing the container in a vacuum oven at a temperature below the boiling point of the solvent or by allowing it to evaporate in a fume hood followed by drying in a desiccator to a constant weight.

-

Once the solvent is completely removed, reweigh the container with the dried residue of this compound.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final weight of the container with the residue and the initial weight of the empty container.

-

The solubility is then calculated by dividing the mass of the residue by the volume of the filtrate. The results can be expressed in units such as g/L or mg/mL.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison. An example template is provided below.

Table 2: Experimentally Determined Solubility of this compound

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility (g/L) | Observations |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | [Experimental Value] | [e.g., Clear solution] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 25 | [Experimental Value] | [e.g., Clear solution] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | [Experimental Value] | [e.g., Clear solution] |

| Acetone | Polar Aprotic | 25 | [Experimental Value] | [e.g., Clear solution] |

| Chloroform | Chlorinated | 25 | [Experimental Value] | [e.g., Clear solution] |

| Tetrahydrofuran (THF) | Ether | 25 | [Experimental Value] | [e.g., Clear solution] |

| Toluene | Aromatic | 25 | [Experimental Value] | [e.g., Partially soluble] |

| Methanol | Polar Protic | 25 | [Experimental Value] | [e.g., Sparingly soluble] |

| Hexane | Non-polar Aliphatic | 25 | [Experimental Value] | [e.g., Insoluble] |

Conclusion

A comprehensive understanding of the solubility of this compound is paramount for its effective utilization in the development of advanced polymers and other specialized applications. While quantitative solubility data is not widely published, this technical guide has provided a robust framework for predicting and experimentally determining its solubility profile. The provided step-by-step protocol, grounded in established scientific principles, empowers researchers to generate reliable and reproducible solubility data for a range of organic solvents. This, in turn, will facilitate the rational selection of solvent systems for the synthesis, processing, and formulation of materials based on this important bismaleimide monomer.

References

- 1. N,N'-1,3-Phenylene bismaleimide | 3006-93-7 [chemicalbook.com]

- 2. From Molecular Design to Practical Applications: Strategies for Enhancing the Optical and Thermal Performance of Polyimide Films - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C14H8N2O4 | CID 18156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. chembk.com [chembk.com]

- 7. GSRS [precision.fda.gov]

- 8. N,N'-1,3-Phenylene bismaleimide CAS#: 3006-93-7 [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 11. productcatalog.eastman.com [productcatalog.eastman.com]

- 12. N-Methyl-2-pyrrolidone (NMP) [commonorganicchemistry.com]

- 13. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Thermal Degradation Profile of PDM Crosslinked Polymers: An In-depth Technical Guide

Foreword

For researchers, scientists, and drug development professionals working with polymeric materials, a comprehensive understanding of their thermal stability is paramount. The incorporation of N,N'-m-phenylenedimaleimide (PDM) as a crosslinking agent is a widely adopted strategy to enhance the performance of various elastomers, particularly in applications demanding high thermal and mechanical resilience. This guide provides a deep dive into the thermal degradation profile of PDM crosslinked polymers. Moving beyond a simple recitation of data, we will explore the underlying chemical mechanisms, present robust analytical methodologies, and offer field-proven insights to empower you in your research and development endeavors. Our focus is on the causality behind experimental choices, ensuring that the protocols described herein are not just a series of steps, but a self-validating system for generating reliable and insightful data.

The Role and Chemistry of PDM Crosslinking

N,N'-m-phenylenedimaleimide is a highly effective crosslinking agent, particularly in rubber vulcanization. Its bifunctional maleimide groups readily participate in reactions with polymer chains, forming stable crosslinks that significantly improve mechanical properties such as tensile strength, durability, and heat resistance[1]. The rigid phenylene ring within the PDM structure imparts exceptional thermal stability to the resulting polymer network[2][3].

The crosslinking mechanism of PDM in elastomers like EPDM (ethylene propylene diene monomer) or natural rubber typically involves an "ene" reaction or a Diels-Alder type addition at the sites of unsaturation within the polymer backbone. In peroxide-cured systems, PDM can also act as a co-agent, reacting with polymer radicals to form strong, thermally stable C-C and C-N crosslinks[4]. This is in contrast to traditional sulfur vulcanization, which can form polysulfidic linkages that are more susceptible to thermal degradation[5][6]. The result of PDM crosslinking is a robust, three-dimensional network that resists the effects of heat and oxidative aging.

Core Mechanisms of Thermal Degradation

The thermal degradation of a PDM crosslinked polymer is a complex process involving the scission of various chemical bonds within the polymer matrix. The overall stability of the material is dictated by the weakest link in this network. The degradation can be broadly categorized into two main areas: the degradation of the base polymer and the degradation of the PDM crosslinks.

2.1. Base Polymer Degradation

The degradation pathway of the base polymer (e.g., EPDM, silicone, natural rubber) will follow its known thermal decomposition route. For instance:

-

EPDM: Degradation typically proceeds via random chain scission, leading to the formation of a wide range of smaller hydrocarbon fragments. The onset of degradation for EPDM is generally observed in the range of 400-460°C[7][8].

-

Silicone (PDMS): Polydimethylsiloxane degradation is characterized by the rearrangement of the siloxane backbone, leading to the formation of cyclic siloxanes. This process typically begins at temperatures above 350-400°C[9][10].

-

Natural Rubber: The degradation of natural rubber is complex and involves chain scission, cyclization, and the evolution of volatile compounds like isoprene and dipentene. Peroxide-cured natural rubber tends to have higher thermal stability than conventionally sulfur-cured systems[5][11].

2.2. Degradation of the PDM Crosslink

The PDM crosslink itself is a source of high thermal stability. The degradation of the bismaleimide structure is a high-energy process. Studies on the pyrolysis of bismaleimide composites have shown that the initial decomposition often involves the maleimide ring[12]. The likely points of initial bond scission are the C-N and C-C bonds within the succinimide ring formed during crosslinking.

A plausible degradation pathway involves:

-

Initial Scission: At elevated temperatures, the C-N bond between the phenylene ring and the succinimide nitrogen or the C-C bonds of the succinimide ring can undergo homolytic cleavage.

-

Radical Propagation: The resulting radicals can then initiate a cascade of further decomposition reactions within the polymer network.

-

Evolution of Volatiles: The fragmentation of the maleimide structure can lead to the release of gaseous products such as carbon dioxide (from the carbonyl groups), water, and methane[12]. The presence of nitrogen in the PDM structure can also lead to the formation of nitrogen oxides (NOx) under oxidative conditions.

Analytical Techniques for Characterizing Thermal Degradation

A multi-faceted approach utilizing several analytical techniques is essential for a comprehensive understanding of the thermal degradation profile of PDM crosslinked polymers. The following sections detail the key techniques and provide standardized protocols.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone for assessing the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

3.1.1. Experimental Protocol for TGA

-

Sample Preparation:

-

Excise a small, representative sample of the cured polymer (5-10 mg).

-

Ensure the sample is free from any surface contaminants.

-

For accurate compositional analysis, a sample size of 10-20 mg may be used[13].

-

-

Instrument Setup:

-

Use a calibrated thermogravimetric analyzer.

-

Place the sample in an inert crucible (e.g., alumina or platinum).

-

-

TGA Method:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to study thermal degradation in an inert atmosphere. For oxidative stability, use air or oxygen at a similar flow rate.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min. A common heating rate for polymers is 10-20°C/min[5].

-

-

Data Acquisition: Record the mass loss as a function of temperature.

-

-

Data Analysis:

-

Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (T_peak): The temperature at which the maximum rate of mass loss occurs (determined from the first derivative of the TGA curve, DTG).

-

Char Yield: The percentage of residual mass at the end of the experiment (e.g., at 800°C).

-

3.1.2. Interpreting TGA Data for PDM Crosslinked Polymers

A higher T_onset and T_peak indicate greater thermal stability. The presence of PDM crosslinks is expected to significantly increase these values compared to the uncured or conventionally cured base polymer. A higher char yield can also be indicative of a more thermally stable network.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is invaluable for determining the glass transition temperature (Tg), which is a critical indicator of the crosslink density and the material's service temperature range.

3.2.1. Experimental Protocol for DSC

-

Sample Preparation:

-

Prepare a small, thin disc of the cured polymer (5-15 mg).

-

Encapsulate the sample in an aluminum DSC pan.

-

-

Instrument Setup:

-

Use a calibrated differential scanning calorimeter.

-

Use an empty, sealed aluminum pan as a reference.

-

-

DSC Method (Heat-Cool-Heat):

-

First Heat: Ramp from ambient temperature to a temperature above the expected Tg (e.g., 200°C) at a heating rate of 10°C/min. This step removes the thermal history of the sample.

-

Cool: Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Second Heat: Ramp the temperature again at 10°C/min. The Tg is determined from this second heating scan.

-

-

Data Analysis:

-

The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition[14].

-

3.2.2. Interpreting DSC Data

A higher Tg is generally associated with a higher crosslink density. The incorporation of the rigid PDM crosslinker is expected to increase the Tg of the base polymer, reflecting a more restricted chain mobility.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the specific chemical fragments produced during thermal decomposition. This provides direct insight into the degradation mechanisms.

3.3.1. Experimental Protocol for Py-GC-MS

-

Sample Preparation:

-

Place a very small amount of the cured polymer (0.1-0.5 mg) into a pyrolysis sample cup.

-

-

Instrument Setup:

-

Couple a pyrolyzer unit to the injection port of a gas chromatograph-mass spectrometer (GC-MS).

-

-

Py-GC-MS Method:

-

Pyrolysis Temperature: Heat the sample rapidly to a high temperature (e.g., 600-800°C) in an inert atmosphere (helium).

-

GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated fragments are then ionized and detected by the mass spectrometer, which provides a mass spectrum for each component.

-

-

Data Analysis:

-

Identify the individual pyrolysis products by comparing their mass spectra to a library (e.g., NIST).

-

The identity of the fragments can be used to deduce the original structure of the polymer and the crosslinks.

-

3.3.2. Expected Pyrolysis Fragments

For a PDM-crosslinked polymer, in addition to the fragments from the base polymer, one would expect to identify products originating from the PDM structure, such as:

-

Benzene and its derivatives

-

Aniline

-

Isocyanates and related compounds[9]

-

Maleimide and its derivatives

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of analysis for characterizing the thermal degradation profile of PDM crosslinked polymers.

Sources

- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 2. Study on Surface Chemical Structure and Mechanical Properties of EPDM Rubber with Microwave Irradiation Time [journal.rubber.or.kr]

- 3. youtube.com [youtube.com]

- 4. expresspolymlett.com [expresspolymlett.com]

- 5. web.usm.my [web.usm.my]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cprijournal.in [cprijournal.in]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tainstruments.com [tainstruments.com]

- 14. ovid.com [ovid.com]

Spectroscopic Fingerprinting of N,N'-1,3-Phenylenedimaleimide: A Technical Guide to FTIR and NMR Analysis

Introduction

N,N'-1,3-Phenylenedimaleimide (m-PDM) is a thermosetting polyimide precursor renowned for its role in high-performance polymers and composites. Its rigid aromatic core and reactive maleimide functionalities impart exceptional thermal stability, mechanical strength, and chemical resistance to the resulting materials. For researchers, scientists, and professionals in drug development and material science, precise analytical characterization of m-PDM is paramount for quality control, reaction monitoring, and understanding structure-property relationships. This in-depth technical guide provides a comprehensive exploration of the spectroscopic analysis of this compound, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of these techniques, present detailed spectral interpretations, and provide field-proven experimental protocols.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. For this compound, FTIR is instrumental in confirming the presence of the key imide and aromatic structures.

Interpreting the FTIR Spectrum of this compound

The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its constituent functional groups. The most prominent features are the strong absorptions from the imide ring, particularly the carbonyl (C=O) stretching vibrations. Additionally, characteristic peaks for the aromatic ring and the vinyl group of the maleimide moiety are readily identifiable.

A summary of the expected characteristic FTIR absorption bands for this compound is presented in the table below. These assignments are based on established literature values for similar aromatic imide compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3100 - 3000 | C-H Stretching | Aromatic & Vinyl | Medium to Weak |

| ~1770 - 1780 | C=O Asymmetric Stretching | Imide | Strong |

| ~1700 - 1720 | C=O Symmetric Stretching | Imide | Strong |

| ~1600 - 1450 | C=C Stretching | Aromatic Ring | Medium |

| ~1380 - 1400 | C-N Stretching | Imide | Strong |

| ~1180 - 1200 | C-N-C Stretching | Imide | Medium |

| ~900 - 675 | C-H Out-of-Plane Bending | Aromatic Ring | Strong |

Causality Behind the Spectral Features: The two distinct carbonyl peaks are a hallmark of the imide group, arising from the symmetric and asymmetric stretching of the two C=O bonds. The high wavenumber of these absorptions is due to the electron-withdrawing nature of the nitrogen atom and the cyclic strain of the five-membered ring. The aromatic C-H stretching vibrations appear at a higher frequency (>3000 cm⁻¹) than aliphatic C-H stretches due to the sp² hybridization of the carbon atoms.[1] The pattern of weak overtone bands between 2000-1665 cm⁻¹ and the strong out-of-plane C-H bending bands in the 900-675 cm⁻¹ region can be diagnostic of the 1,3-disubstitution pattern on the benzene ring.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for elucidating the detailed molecular structure of organic compounds. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency required for this transition (the chemical shift) is highly sensitive to the local electronic environment of the nucleus.

¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound provides a precise map of the proton environments in the molecule. Due to the molecule's symmetry, the spectrum is relatively simple and highly informative. The key resonances correspond to the protons on the central phenyl ring and the vinyl protons of the two maleimide rings.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.62 | Triplet | 1H | Aromatic H (Position 5) |

| ~7.40 | Doublet of doublets | 2H | Aromatic H (Positions 4, 6) |

| ~7.38 | Singlet | 1H | Aromatic H (Position 2) |

| ~7.20 | Singlet | 4H | Vinyl H (Maleimide rings) |

Note: Data acquired in DMSO-d₆. Chemical shifts can vary slightly depending on the solvent and instrument.[2]

Expert Insights on Spectral Assignment: The downfield chemical shifts of the aromatic protons (7.38-7.62 ppm) are characteristic of protons attached to a benzene ring and are influenced by the electron-withdrawing imide groups. The splitting patterns (multiplicity) are governed by the spin-spin coupling between adjacent, non-equivalent protons. For instance, the proton at position 5 is a triplet because it is coupled to the two equivalent protons at positions 4 and 6. The vinyl protons of the maleimide rings appear as a sharp singlet around 7.20 ppm, indicating that they are chemically equivalent and not coupled to any other protons.

¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. As with the ¹H NMR spectrum, the symmetry of this compound simplifies the ¹³C spectrum.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Imide C=O |

| ~135 | Vinyl C=C |

| ~132 | Aromatic C (quaternary, attached to N) |

| ~129 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~120 | Aromatic C-H |

Note: These are approximate chemical shifts based on typical values for aromatic imides. Specific assignments can be confirmed with advanced NMR techniques like HSQC and HMBC.

Trustworthiness Through Self-Validation: The chemical shifts in the ¹³C NMR spectrum are consistent with the known effects of the functional groups. The carbonyl carbons of the imide group are significantly deshielded and appear far downfield (~170 ppm). The aromatic and vinyl carbons resonate in their characteristic regions (120-135 ppm). The number of distinct signals in both the ¹H and ¹³C NMR spectra should correspond to the number of chemically non-equivalent protons and carbons, respectively, providing an internal check on the structural assignment.

Experimental Protocols

The quality of spectroscopic data is intrinsically linked to the quality of the sample preparation and data acquisition. The following protocols are designed to yield high-quality, reproducible spectra for this compound.

FTIR Sample Preparation (KBr Pellet Method)

The KBr pellet method is a common and reliable technique for obtaining the FTIR spectrum of a solid sample.

-

Drying: Dry the this compound powder and spectroscopic grade potassium bromide (KBr) in an oven at ~105 °C for at least one hour to remove any adsorbed water, which has strong IR absorptions.[3]

-

Grinding: In an agate mortar and pestle, grind 1-2 mg of the this compound sample until it is a fine, uniform powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly for 3-5 minutes to ensure homogeneity.[3][4]

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

NMR Sample Preparation

For NMR analysis, N,N'-1,s-Phenylenedimaleimide must be dissolved in a suitable deuterated solvent.

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this compound.

-

Sample Weighing: Weigh approximately 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[5]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[6] If necessary, gently warm or vortex the vial to aid dissolution.

-

Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Analysis: Cap the NMR tube and carefully place it in the NMR spectrometer.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for FTIR and NMR analysis of this compound.

Conclusion

The spectroscopic techniques of FTIR and NMR provide a powerful and complementary approach to the comprehensive characterization of this compound. FTIR serves as a rapid and effective tool for confirming the presence of key functional groups, particularly the imide ring, while NMR provides an exquisitely detailed picture of the molecular structure, enabling unambiguous identification and purity assessment. The methodologies and spectral interpretations presented in this guide offer a robust framework for researchers and scientists working with this important high-performance material, ensuring analytical integrity and fostering a deeper understanding of its chemical properties.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. N,N'-1,3-Phenylene bismaleimide(3006-93-7) 13C NMR spectrum [chemicalbook.com]

- 3. scribd.com [scribd.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. youtube.com [youtube.com]

A Senior Application Scientist's Guide to the Safe Handling of Particulate Matter in Drug Development

Foreword: The "PDM Powder" Enigma and the Imperative of Chemical Identity

In the dynamic landscape of research and drug development, shorthand and laboratory-specific nomenclature are common. The query regarding "PDM powder" highlights a critical starting point for any safety discussion: the absolute necessity of precise chemical identification. Searches for "PDM powder" yield multiple, chemically distinct substances, ranging from polymer reagents like Poly(9,9-di-n-hexylfluorenyl-2,7-diyl)[1] and polydimethylsiloxane (PDMS)[2], to specific hazardous compounds such as 1,3-dichloro-5-[(1E)-2-(4-chlorophenyl)ethenyl]-benzene (a research chemical with the trade name PDM 2)[3], and even flammable metal catalysts like Palladium (Pd) powder.[4][5] This ambiguity underscores a foundational principle of laboratory safety: a substance must be positively identified before it can be handled safely.

This guide, therefore, is structured not around a single, undefined substance, but around the robust, universally applicable methodologies for safely handling any potentially hazardous powder in a research and development setting. As Senior Application Scientists, our expertise lies not just in the what, but in the why and how. This document will elucidate the causality behind safety protocols, empowering you to develop self-validating systems of work that ensure both personal safety and data integrity.

Part 1: The Cornerstone of Safety: Hazard Identification and the Safety Data Sheet (SDS)

Before any container is opened, the first protocol is an intellectual one: consulting the manufacturer's Safety Data Sheet (SDS). The SDS is the single most authoritative source of information regarding the hazards of a substance. It is a legal requirement and the foundation of a thorough risk assessment.

A researcher must dissect the SDS to understand the full hazard profile. Key sections to analyze include:

-

Section 2: Hazard(s) Identification: This provides a summary of the risks. For instance, the SDS for the research chemical "PDM 2" clearly states it "Causes serious eye damage," is "Harmful if swallowed," and is "Very toxic to aquatic life with long lasting effects."[3] This immediately informs the minimum required PPE and disposal procedures.

-

Section 7: Handling and Storage: This section provides specific guidance. For Palladium powder, it mandates keeping the container tightly closed and away from heat or ignition sources, as well as instructions for grounding equipment to prevent static discharge.[4]

-

Section 8: Exposure Controls/Personal Protection: This details the necessary engineering controls, work practices, and personal protective equipment (PPE). For Poly(9,9-di-n-hexylfluorenyl-2,7-diyl), the recommendation includes a "dust mask type N95 (US), Eyeshields, Gloves."[1]

-

Section 10: Stability and Reactivity: This is critical for preventing fires, explosions, or unintended reactions. Incompatible materials are listed here, such as strong acids and halogens for Palladium powder.[5]

A failure to consult the SDS is a failure to perform due diligence. It is the first and most critical step in any experimental workflow.

Part 2: A Systematic Approach to Exposure Prevention: The Hierarchy of Controls

Effective risk management follows a clear, structured logic known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures to protect personnel.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

1. Elimination and Substitution (Most Effective) The most robust safety measure is to remove the hazard entirely. Before working with a powder, ask: Can a less hazardous substance be used? Can the material be procured in a non-powder form? For some chemicals, ordering them in a pre-weighed amount or dissolved in a solvent can eliminate the risks associated with handling the powder directly.[6]

2. Engineering Controls (Isolating the Hazard) If the powder must be used, the next priority is to install physical barriers or ventilation to isolate the user from the hazard.

-

Powder Weighing Stations: These enclosures are specifically designed for handling fine powders. They create a precise, horizontal airflow that draws airborne particles away from the operator's breathing zone and through a HEPA filter, protecting both the worker and preventing contamination of the lab.[6][7]

-

Chemical Fume Hoods: A standard fume hood is essential for handling volatile substances or powders that may become airborne.[8] However, the airflow in a standard fume hood can sometimes be too turbulent for weighing fine powders, potentially causing sample loss and contaminating the hood.[6]

-

Glove Boxes: For highly toxic, reactive, or sensitive materials, a glove box provides the highest level of containment by creating a fully isolated environment.[9]

3. Administrative Controls (Changing How People Work) These are the procedures and policies that dictate safe work practices.

-

Designated Areas: Establish and clearly label a specific area for working with toxic or hazardous powders to prevent cross-contamination.[6]

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for every task involving the powder, from weighing to disposal.

-

Housekeeping: Good housekeeping is paramount. Work surfaces should be covered with absorbent bench paper before starting.[6] Spills must be cleaned immediately and appropriately. A clean lab minimizes the risk of accidental exposure from residual contamination.[8]

4. Personal Protective Equipment (PPE) (Last Line of Defense) PPE is essential, but it is the last line of defense. It protects the user only if the other controls have failed.

-

Eye Protection: Safety glasses or, preferably, chemical splash goggles are mandatory.[10]

-

Gloves: No single glove material protects against all chemicals.[9] The SDS should be consulted for the appropriate glove type (e.g., nitrile, neoprene). Gloves should be inspected for holes and changed frequently.[8]

-

Lab Coat: A lab coat protects skin and personal clothing.[10]

-

Respiratory Protection: If engineering controls cannot sufficiently mitigate inhalation risk, a respirator may be required.[10] A proper fit test and training are mandated by OSHA for respirator use.[8]

Part 3: Validated Experimental Protocols for Powder Handling

The following protocols represent best practices for common laboratory procedures involving chemical powders.

Protocol 1: Weighing a Hazardous Powder

Caption: Step-by-step workflow for the safe weighing of chemical powders.

-

Preparation:

-

Weighing Procedure:

-

Perform all powder manipulations within a powder weighing station or a chemical fume hood.[7][8]

-

Use an analytical balance with an enclosure to minimize air currents and containment loss.[6]

-

Use a weigh boat or other suitable container to prevent spills on the balance pan.[6]

-

Open the primary chemical container only for the minimum time required to extract the material.

-

Use a spatula to carefully transfer the powder to the weigh boat. Be aware that some powders are subject to electrostatic charge, which can cause them to disperse unexpectedly.[6]

-

-

Post-Weighing:

-

Securely close the primary chemical container.

-

Carefully transfer the weighed powder to its destination vessel.

-

Clean the spatula and any contaminated surfaces.

-

Dispose of the weigh boat and any contaminated bench paper in the appropriate solid waste container as specified by the SDS.

-

Protocol 2: Managing a Powder Spill

-

Immediate Actions:

-

Notify all personnel in the immediate area and evacuate if the substance is highly toxic or the spill is large.

-

If the substance is flammable, eliminate all ignition sources.[6]

-

-

Containment & Cleanup (for minor spills):

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Gently cover the spill with an absorbent material to prevent it from becoming airborne. Do not dry sweep , as this will disperse the powder.[8]

-

For small spills, a HEPA-filtered vacuum can be an effective tool for cleanup.[6]

-

Alternatively, gently wet the absorbent material with an appropriate solvent (check for reactivity in the SDS) and carefully wipe up the spill, working from the outside in.

-

-

Disposal:

-

Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed, labeled container for hazardous waste disposal.

-

Part 4: Understanding Specific Hazard Classes

The potential identity of "PDM powder" spans several hazard classes, each requiring specific considerations.

| Hazard Class | Example Substance(s) | Key Safety Considerations | Relevant Controls |

| Flammable/Combustible Solid | Palladium (Pd) Powder[4], Poly(9,9-di-n-hexylfluorenyl-2,7-diyl)[1] | Can be ignited by heat, sparks, or flame. Fine powders can form explosive dust clouds in the air.[11] | Eliminate ignition sources. Use non-sparking tools. Ground and bond equipment to prevent static electricity buildup.[4] |

| Acute Toxicity / Irritant | PDM 2 (1,3-dichloro-5-...)[3] | Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye damage or skin irritation.[3] | Use engineering controls to prevent inhalation. Wear appropriate gloves and eye/face protection to prevent contact.[3] |

| Polymer-Specific Hazards | General Polymers | May release hazardous dust or vapors when heated, cut, or manipulated.[12] May contain toxic residual monomers (e.g., vinyl chloride in PVC).[13] | Use ventilation systems to extract fumes during processing. Consult SDS for information on thermal decomposition products.[12][13] |

The risk of a dust explosion is one of the most severe hazards associated with powder handling.[11] It requires five elements, known as the "dust explosion pentagon," to be present simultaneously: fuel (the combustible powder), oxygen, an ignition source, dispersion of the powder in the air, and confinement in an enclosed space.[11] Safe handling practices are designed to eliminate the ignition and dispersion elements of this pentagon.

Conclusion

The safe handling of chemical powders in a research and development environment is a non-negotiable prerequisite for scientific integrity and personal well-being. This guide has established a clear, logical framework for approaching this task. The core principles are immutable: positively identify every substance, thoroughly review its Safety Data Sheet, and consistently apply the Hierarchy of Controls. By internalizing this methodology—from utilizing engineering controls to following validated protocols—researchers can create a self-validating system of safety that protects them from known and unknown hazards alike.

References

- Herbalife Nutrition Independent Member - Your coach is Dianne Lewis - Protein Drink Mix - PDM. (n.d.).

- Polymers - Hesperian Health Guides. (n.d.).

- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).

- Powder Handling - AirClean Systems. (n.d.).

- Part D: Chemical Safety Procedures for Laboratories - University of Wisconsin-La Crosse. (n.d.).

- Protein Drink Mix (PDM) - HerbalProductsOnline. (n.d.).

- What are the safety considerations when handling polymer series of chemicals? - EVO. (2025, June 18).

- Herbalife Protein Powder Drink Mix (PDM) 588g - Herba Health Shop. (n.d.).

- PDM 2 - Safety Data Sheet. (2025, November 6).

- A Comprehensive Guide to Safe Powder Handling - psi-bfm.com. (n.d.).

- Herbalife Protein Drink Mix Vs Personalized Protein Powder | What You NEED To Know. (2024, October 16).

- How Do You Ensure Safety During Polymerization Processes? - Chemistry For Everyone. (2025, October 23).

- Chemical Safety Training Modules. (n.d.).

- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).

- Palladium (Pd) Powder SAFETY DATA SHEET. (2022, December 13).

- Poly(9,9-di-n-hexylfluorenyl-2,7-diyl) - Sigma-Aldrich. (n.d.).

- Herbalife Protein Drink Mix PDM - Vanilla (616 gm Canister) - eBay. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 24).

- Material Safety Data Sheet - ChemPoint.com. (2010, May 10).

Sources

- 1. 聚(9,9--二正己基芴基-2,7-二基) light-emitting, fluorescence λem 414 nm in chloroform | Sigma-Aldrich [sigmaaldrich.com]

- 2. chempoint.com [chempoint.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. n.b5z.net [n.b5z.net]

- 5. fishersci.com [fishersci.com]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. Powder Handling - AirClean Systems [aircleansystems.com]

- 8. uwlax.edu [uwlax.edu]

- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. evo-chemical.com [evo-chemical.com]

- 11. resources.psi-bfm.com [resources.psi-bfm.com]

- 12. en.hesperian.org [en.hesperian.org]

- 13. Chemical Safety Training Modules [training.itcilo.org]

A Comprehensive Technical Guide to N,N'-1,3-Phenylenedimaleimide: From Commercial Sources to High-Purity Applications

This guide provides an in-depth technical overview of N,N'-1,3-Phenylenedimaleimide, a versatile bifunctional monomer crucial in the development of high-performance polymers and bioconjugates. Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuances of sourcing, purity, and characterization of this important chemical compound.

Introduction: The Role and Utility of this compound

This compound (m-PDM) is an aromatic bismaleimide characterized by two reactive maleimide groups attached to a central phenyl ring. This unique structure imparts high thermal stability, excellent mechanical properties, and desirable reactivity, making it a valuable building block in various scientific and industrial applications.[1][2] Its primary utility lies in its ability to undergo Michael addition reactions with thiols and polymerization reactions, forming cross-linked networks with exceptional performance characteristics.

In the realm of materials science, m-PDM is a key component in the formulation of high-temperature resistant resins, adhesives, and composites, often used in the aerospace and electronics industries.[1] For researchers in drug development and biotechnology, the maleimide moieties serve as reactive handles for the bioconjugation of proteins, peptides, and other biomolecules, enabling the creation of antibody-drug conjugates (ADCs) and other targeted therapeutic agents. The rigid phenyl linker provides a defined spatial orientation between conjugated molecules.

Commercial Availability and Procurement Strategies

A variety of chemical suppliers offer this compound, typically as a yellow crystalline powder.[3] When sourcing this reagent, it is imperative for researchers to consider not only the listed purity but also the intended application, as trace impurities can significantly impact experimental outcomes, particularly in sensitive biological assays.

Below is a summary of prominent commercial suppliers and their typically offered grades of this compound:

| Supplier | Stated Purity | CAS Number | Common Synonyms |

| Sigma-Aldrich | ≥97% | 3006-93-7 | 1,3-Bismaleimidobenzene, m-Phenylenebismaleimide |

| TCI America | >97.0% (GC) | 3006-93-7 | N,N'-1,3-Bismaleimidobenzene |

| Fisher Scientific | 97.0+% | 3006-93-7 | m-Dimaleimidobenzene |

| ChemScene | ≥97% | 3006-93-7 | 1,1'-(Benzene-1,3-diyl)bis(1H-pyrrole-2,5-dione) |

| LookChem | 95% to 99% | 3006-93-7 | N,N'-m-Phenylenedimaleimide |